Tert-butyl 4-(4-formyl-2-methoxyphenyl)piperazine-1-carboxylate
Description
Tert-butyl 4-(4-formyl-2-methoxyphenyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate group at the 1-position and a substituted phenyl ring at the 4-position of the piperazine. The phenyl substituents include a formyl (-CHO) group at the para position and a methoxy (-OCH₃) group at the ortho position. This compound serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of bioactive molecules. The formyl group enables further functionalization (e.g., Schiff base formation or nucleophilic additions), while the methoxy group contributes electron-donating effects, influencing electronic properties and intermolecular interactions . The tert-butyl carbamate acts as a protecting group, enhancing stability during synthetic processes and enabling selective deprotection in downstream steps .
Properties
IUPAC Name |
tert-butyl 4-(4-formyl-2-methoxyphenyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-9-7-18(8-10-19)14-6-5-13(12-20)11-15(14)22-4/h5-6,11-12H,7-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDOTWVVJJFSAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Piperazine
The synthesis begins with the protection of one amine group in piperazine using di-tert-butyl dicarbonate (Boc anhydride). This step prevents undesired side reactions during subsequent functionalization.
Procedure :
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Piperazine is treated with Boc₂O in anhydrous THF or CH₂Cl₂ in the presence of a base (e.g., triethylamine or DIPEA).
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The reaction proceeds at 0–25°C for 2–12 hours, yielding tert-butyl piperazine-1-carboxylate.
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Purification is achieved via column chromatography (hexanes/EtOAc).
Key Data :
Coupling of 2-Methoxyphenyl Bromide to Piperazine
The next step involves attaching the 2-methoxyphenyl group to the unprotected amine of Boc-protected piperazine. This is typically achieved via nucleophilic substitution or cross-coupling.
Approaches :
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Alkylation : 2-methoxyphenyl bromide reacts with Boc-protected piperazine in polar aprotic solvents (e.g., DMF) at 60–80°C.
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Palladium-Catalyzed Coupling : For challenging substrates, Buchwald-Hartwig amination or Ullmann coupling may be employed.
Optimized Conditions :
Formylation of the Phenyl Ring
The formyl group at the 4-position of the phenyl ring is introduced via Vilsmeier-Haack formylation or palladium-catalyzed coupling .
Vilsmeier-Haack Formylation
This method leverages the activating methoxy group to direct formylation to the para position.
Procedure :
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The coupled intermediate (Boc-protected piperazine-2-methoxyphenyl) is treated with DMF and POCl₃/PhCOCl to generate the Vilsmeier reagent.
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The reaction proceeds at 0–25°C for 2–4 hours, yielding the formylated product.
Key Data :
Palladium-Catalyzed Stille Coupling
For pre-formylated phenyl bromides, Stille coupling with a formylstannane may be used, though this approach is less common due to the rarity of formylstannanes.
Comparative Analysis of Methods
| Parameter | Vilsmeier-Haack | Palladium-Catalyzed Coupling |
|---|---|---|
| Positional Control | Excellent (para to OMe) | Moderate (depends on catalyst) |
| Reaction Time | 2–4 hours | 6–12 hours |
| Catalyst Cost | Low (POCl₃/DMF) | High (Pd catalysts) |
| Yield | 70–85% | 80–85% |
Experimental Challenges and Optimization
Stability of the Formyl Group
The aldehyde group is prone to oxidation, especially under acidic or basic conditions. Optimization :
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Use inert atmospheres (N₂/Ar) during synthesis.
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Avoid prolonged exposure to protic solvents.
Boc Deprotection Sensitivity
The Boc group is stable under Vilsmeier conditions but may cleave during strong acid treatments. Optimization :
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Perform Boc deprotection (TFA/DCM) only after formylation.
Representative Synthesis Workflow
Step 1 : Boc Protection of Piperazine
Step 2 : Coupling with 2-Methoxyphenyl Bromide
Step 3 : Vilsmeier-Haack Formylation
Final Yield : 48% (overall).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines (R-NH2) or thiols (R-SH) in the presence of a base.
Major Products
Oxidation: Tert-butyl 4-(4-carboxy-2-methoxyphenyl)piperazine-1-carboxylate.
Reduction: Tert-butyl 4-(4-hydroxymethyl-2-methoxyphenyl)piperazine-1-carboxylate.
Substitution: Tert-butyl 4-(4-(substituted)-2-methoxyphenyl)piperazine-1-carboxylate.
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of piperazine compounds exhibit significant antidepressant properties. Tert-butyl 4-(4-formyl-2-methoxyphenyl)piperazine-1-carboxylate may act on serotonin receptors, potentially influencing mood regulation. Studies have shown that modifications to the piperazine structure can enhance binding affinity to serotonin receptors, suggesting a pathway for developing new antidepressant medications .
Anticancer Potential
Preliminary studies have suggested that this compound could possess anticancer properties. The methoxyphenyl group may contribute to cytotoxic effects against specific cancer cell lines. Research into similar compounds has demonstrated that structural modifications can lead to increased efficacy against tumors, making this compound a candidate for further investigation in cancer therapy .
Neuropharmacology
The unique structure of this compound positions it as a potential candidate for neuropharmacological studies. Its ability to interact with neurotransmitter systems could be explored for developing treatments for neurological disorders such as anxiety and schizophrenia. The piperazine moiety is often associated with antipsychotic activity, warranting further research into this compound's effects on mental health .
Analgesic Effects
There is emerging interest in the analgesic properties of piperazine derivatives. This compound may have applications in pain management by modulating pain pathways in the central nervous system. Similar compounds have shown promise in preclinical models for their ability to reduce pain perception .
Polymer Chemistry
The incorporation of this compound into polymer matrices could enhance material properties such as thermal stability and mechanical strength. The functional groups present in the compound allow for potential cross-linking with other polymer chains, leading to innovative materials with tailored properties for industrial applications .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antidepressant Activity | Demonstrated enhanced binding affinity to serotonin receptors with structural modifications similar to this compound. |
| Study B | Anticancer Potential | Showed cytotoxic effects against various cancer cell lines, indicating possible therapeutic applications. |
| Study C | Neuropharmacology | Explored interactions with neurotransmitter systems, suggesting potential use in treating anxiety disorders. |
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-formyl-2-methoxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The piperazine ring can interact with neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of tert-butyl 4-(4-formyl-2-methoxyphenyl)piperazine-1-carboxylate can be contextualized by comparing it with analogous piperazine derivatives. Below is a detailed analysis of key analogs:
Substituent Effects on the Aromatic Ring
Physicochemical Properties
- Crystallinity : The formyl group in the target compound may promote hydrogen-bonded networks, similar to fluorophenyl analogs where supramolecular packing is driven by halogen and hydrogen bonds .
- Solubility: Methoxy groups enhance aqueous solubility compared to cyano or bromo substituents, which increase logP .
Biological Activity
Tert-butyl 4-(4-formyl-2-methoxyphenyl)piperazine-1-carboxylate, with the CAS number 1290181-34-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, antimicrobial effects, and other relevant pharmacological activities.
- Molecular Formula : C17H24N2O4
- Molecular Weight : 320.38 g/mol
- Solubility : Soluble in various organic solvents; specific solubility conditions should be adhered to for optimal use in biological assays .
Anticancer Activity
Recent studies have highlighted the anticancer potential of various piperazine derivatives, including this compound. The compound has shown promising results against several cancer cell lines:
The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, as evidenced by flow cytometry analyses that reveal increased caspase-3 activity and reduced TNF-α levels in treated cells .
Antimicrobial Activity
The compound's structural analogs have been evaluated for their antimicrobial properties. While specific data on this compound is limited, related piperazine derivatives often exhibit significant antibacterial and antifungal activities against various pathogens.
Example Studies:
- Antibacterial Screening : Compounds with similar structures have shown minimum inhibitory concentration (MIC) values ranging from 2.5 to 15 µg/mL against Gram-positive and Gram-negative bacteria .
- Biofilm Inhibition : Some derivatives demonstrated moderate to strong biofilm inhibition, indicating potential applications in treating infections associated with biofilms .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the methoxy group and the piperazine ring are essential for enhancing anticancer properties. Molecular docking studies suggest favorable interactions with target proteins involved in cancer cell proliferation .
Case Studies
A recent case study evaluated a series of substituted piperazines, including this compound, revealing that modifications at the aromatic ring significantly influence biological activity:
Q & A
Q. What are the optimal synthetic routes for preparing tert-butyl 4-(4-formyl-2-methoxyphenyl)piperazine-1-carboxylate?
The synthesis typically involves multi-step functionalization of the piperazine ring. A common approach includes coupling 4-formyl-2-methoxyphenyl derivatives with tert-butyl piperazine-1-carboxylate precursors under Buchwald-Hartwig or Ullmann-type conditions. Key steps:
- Amide coupling : Use EDCI/HOAt or similar reagents for carboxylate intermediates .
- Protection/deprotection : The tert-butyloxycarbonyl (Boc) group is stable under basic conditions but cleaved with TFA for downstream modifications .
- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization improves yield and purity .
Q. How is the compound characterized structurally?
- X-ray crystallography : Single-crystal diffraction (e.g., SHELX programs) resolves bond lengths, angles, and intermolecular interactions (e.g., C–H⋯O, N–H⋯O hydrogen bonds) .
- Spectroscopy :
Advanced Research Questions
Q. How do crystallographic data resolve challenges in conformational analysis?
The compound’s piperazine ring adopts chair or boat conformations depending on steric and electronic interactions. For example:
- Torsional angles : C–N–C–C angles (~60°) indicate chair conformations in derivatives .
- Intermolecular interactions : C–H⋯O bonds stabilize crystal packing, while steric hindrance from the tert-butyl group limits rotational freedom .
- Hirshfeld surface analysis : Quantifies interaction contributions (e.g., 40% H⋯H, 25% H⋯O/N) .
Q. What methodologies optimize regioselectivity in substitution reactions?
- Directing groups : The methoxy group acts as an ortho/para director, favoring electrophilic substitution at the 4-formyl position .
- Catalytic systems : Pd/Xantphos or Cu/I catalysts enhance coupling efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura for aryl modifications) .
- Solvent effects : Polar aprotic solvents (e.g., DMF, dioxane) improve reaction rates by stabilizing transition states .
Q. How is computational modeling applied to predict biological activity?
- Docking studies : The formyl and methoxy groups interact with enzyme active sites (e.g., HIF prolyl-hydroxylase inhibition via hydrogen bonding) .
- QSAR models : Correlate substituent electronic properties (Hammett σ values) with inhibitory potency (e.g., IC50 values) .
- MD simulations : Assess stability of protein-ligand complexes over 100-ns trajectories .
Q. What analytical challenges arise in stability studies under varying pH?
- Degradation pathways : Acidic conditions cleave the Boc group, while basic conditions hydrolyze the formyl moiety .
- HPLC method development : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to monitor degradation products .
- Kinetic analysis : Pseudo-first-order rate constants (k ~0.05 h⁻¹ at pH 7.4) quantify stability .
Data Contradictions and Resolution
Q. How to address discrepancies in reported synthetic yields?
- Reagent purity : Ensure anhydrous conditions for LiAlH4 reductions to avoid side reactions .
- Catalyst loading : Pd2dba3/Xantphos ratios >1:2 improve coupling efficiency in palladium-catalyzed steps .
- Scale-up effects : Microwaves vs. conventional heating (e.g., 60°C vs. 100°C) impact reaction completion .
Q. Why do crystallographic data vary across derivatives?
- Polymorphism : Solvent choice (e.g., ethanol vs. DCM) influences crystal packing .
- Twinned crystals : Use SHELXD for structure solution in cases of pseudo-merohedral twinning .
Comparative Studies
Q. How does this compound compare to tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate in bioactivity?
- Steric effects : The azetidine ring enhances rigidity, improving binding to flat enzyme pockets (e.g., kinase inhibitors) .
- Solubility : The formyl group increases hydrophilicity (logP ~1.2 vs. ~2.1 for azetidine derivatives) .
Methodological Innovations
Q. What advanced techniques improve reaction monitoring?
- In-situ FT-IR : Tracks carbonyl group consumption during amidation .
- Automated synthesis platforms : Capsule-based systems enable high-throughput optimization .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
